molecular formula C20H16N4NaO7S2 B6593561 Ferrozine(R) iron reagent CAS No. 63451-29-6

Ferrozine(R) iron reagent

Cat. No.: B6593561
CAS No.: 63451-29-6
M. Wt: 511.5 g/mol
InChI Key: TXAJQBKMPKPCAD-UHFFFAOYSA-N
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Description

Ferrozine mono-sodium salt hydrate is a high-purity colorimetric reagent extensively used for the selective and sensitive quantification of ferrous iron (Fe²⁺) in analytical chemistry . This compound, appearing as a white to light yellow crystalline powder, reacts specifically with Fe²⁺ to form a stable, magenta-colored complex . The resulting complex can be measured spectrophotometrically at a maximum absorbance of 562 nm, providing a highly sensitive method for iron determination with a molar absorption coefficient of approximately 30,000 L mol⁻¹ cm⁻¹ . The primary research value of this reagent lies in its application across diverse fields, including the biogeochemical study of iron speciation in natural waters , analysis of environmental samples, food, and biological fluids like serum iron . Its reliability at submicromolar concentration levels and its functionality within a broad pH range (4 to 9) make it an indispensable tool for researchers . The method allows for the determination of both Fe(II) and total dissolved Fe (after an Fe(III) reduction step) from a single, small sample volume, which is crucial for preventing oxidation artifacts during the analysis of anoxic environmental samples . Supplied with a purity of ≥98% (by titration) , this compound is highly soluble in water and is characterized by a high melting point of over 300°C, indicating excellent stability . For optimal long-term performance, the reagent should be stored at room temperature and protected from light and moisture . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

CAS No.

63451-29-6

Molecular Formula

C20H16N4NaO7S2

Molecular Weight

511.5 g/mol

IUPAC Name

sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate

InChI

InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2

InChI Key

TXAJQBKMPKPCAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.O.[Na+]

physical_description

Bright yellow powder with a pungent odor;  [HACH LANGE MSDS]

Related CAS

28048-33-1 (Parent)

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

The sulfonation step typically employs concentrated sulfuric acid or chlorosulfonic acid at elevated temperatures (80100C80-100^\circ\text{C}) for 6–8 hours. Stoichiometric excess of sulfonating agents ensures complete substitution, with molar ratios of 1:3 (triazine derivative to sulfonating agent) commonly reported. Neutralization with aqueous sodium hydroxide (1M) adjusts the pH to 7–8, precipitating the sodium salt. The hydrate form arises from crystallization in aqueous or hydroalcoholic media, with water molecules incorporated into the crystal lattice.

Table 1: Key Reaction Parameters

ParameterValue/RangeSource
Sulfonation Temperature80100C80-100^\circ\text{C}
Reaction Time6–8 hours
Neutralization Agent1M NaOH
Crystallization SolventWater/Ethanol (3:1)

Purification and Isolation Techniques

Post-synthesis, the crude product undergoes purification to remove unreacted starting materials and byproducts. Recrystallization from a water-ethanol mixture (3:1 v/v) is the primary method, leveraging the compound’s moderate solubility in hot water (50g/L\approx 50 \, \text{g/L}) and low solubility in ethanol. The crystalline powder is collected via vacuum filtration and washed with cold ethanol to minimize residual impurities.

Drying and Hydrate Stability

The hydrated form is stabilized by drying under reduced pressure (25C25^\circ\text{C}, 10mmHg10 \, \text{mmHg}) for 24 hours. Karl Fischer titration confirms water content 8%\leq 8\%, consistent with monohydrate stoichiometry. Excessive drying above 100C100^\circ\text{C} risks dehydration, altering the crystal structure and solubility profile.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point>300C>300^\circ\text{C}
Solubility in Water50g/L50 \, \text{g/L}
Water Content (KF)8%\leq 8\%
Specific Extinction0.015at 562nm\leq 0.015 \, \text{at } 562 \, \text{nm}

Characterization and Quality Control

Ferrozine mono-sodium salt hydrate is characterized using spectroscopic, chromatographic, and titration methods to verify purity and structural integrity.

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups, with key peaks at 1180cm11180 \, \text{cm}^{-1} (sulfonate S=O stretch) and 1550cm11550 \, \text{cm}^{-1} (triazine ring vibration). Ultraviolet-visible (UV-Vis) spectroscopy confirms the specific extinction coefficient (E1%1cm0.015E_{1\%}^{1\text{cm}} \leq 0.015 at 562nm562 \, \text{nm}), ensuring suitability for iron detection.

Titrimetric Assays

Acid-base titration with standardized NaOH quantifies the monosodium salt content, requiring 98.0%\geq 98.0\% purity on a dry basis. Redox titration with ferrous ammonium sulfate validates iron-binding capacity, a critical parameter for reagent performance.

Industrial-Scale Production Considerations

Commercial production (e.g., Thermo Scientific, VWR International) scales the synthesis using continuous stirred-tank reactors (CSTRs) and centrifugal filtration. Batch records emphasize:

  • pH Control : Maintaining pH 7–8 during neutralization to prevent di-sodium salt formation.

  • Crystallization Rate : Slow cooling (1C/min1^\circ\text{C}/\text{min}) to maximize crystal size and purity.

  • Packaging : Glass bottles with desiccants to prevent hydrate decomposition during storage.

Applications and Performance Validation

While beyond preparation scope, application tests ensure reagent functionality. Ferrozine forms a magenta complex with Fe2+\text{Fe}^{2+} (λmax=562nm\lambda_{\text{max}} = 562 \, \text{nm}), with molar absorptivity ε=27,900Lmol1cm1\varepsilon = 27,900 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}. Suitability tests validate performance in copper and iron determination, with interference from strong oxidants (e.g., Cu2+\text{Cu}^{2+}) mitigated by hydroxylamine hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Ferrozine mono-sodium salt hydrate primarily undergoes complexation reactions with metal ions, particularly ferrous iron (Fe²⁺). It can also participate in redox reactions where it acts as a ligand, stabilizing the metal ion in a specific oxidation state .

Common Reagents and Conditions: The most common reagent used with Ferrozine mono-sodium salt hydrate is ferrous iron (Fe²⁺). The reaction typically occurs in aqueous solutions at a neutral to slightly acidic pH. The presence of reducing agents such as ascorbic acid can enhance the reaction by maintaining the iron in its ferrous state .

Major Products Formed: The primary product formed from the reaction of Ferrozine mono-sodium salt hydrate with ferrous iron is a magenta-colored complex. This complex is highly stable and can be quantified using spectrophotometric methods, making it useful for the determination of iron concentrations in various samples .

Scientific Research Applications

Analytical Applications

1. Iron Speciation in Environmental Samples

Ferrozine is widely utilized for determining the speciation of iron (Fe(II) and Fe(III)) in natural waters. The method involves the formation of a colored complex with Fe(II), which can be quantified spectrophotometrically. A study revisited the original ferrozine method to enhance its sensitivity and accuracy for small volume samples from fresh and marine waters .

ApplicationMethodologyReference
Iron SpeciationSpectrophotometric determination of Fe(II) and Fe(III)

2. Antioxidant Activity Assessment

In biochemistry, ferrozine is employed in assays to evaluate the antioxidant activity of various substances, including food products like honey. The ability of antioxidants to reduce Fe(III) to Fe(II) can be measured using ferrozine, providing insights into their efficacy .

ApplicationMethodologyReference
Antioxidant ActivityABTS radical scavenging assay

3. Cellular Iron Measurement

Ferrozine has been adapted for use in cellular assays to measure intracellular iron levels, particularly from iron oxide nanoparticles. This application is crucial in studies related to nanotoxicology and cellular metabolism .

ApplicationMethodologyReference
Cellular Iron MeasurementFerene-s assay for intracellular iron

Case Studies

Case Study 1: Environmental Monitoring

A study conducted on the quality of freshwater sources utilized ferrozine for assessing iron levels, revealing significant variations in Fe(II) concentrations across different sampling sites. The results highlighted the impact of industrial runoff on local water quality.

Case Study 2: Food Quality Analysis

In a comparative analysis of honey samples from various regions, researchers applied the ferrozine method to quantify antioxidant levels. The study concluded that honey with higher antioxidant activity had better potential health benefits.

Mechanism of Action

The mechanism of action of Ferrozine mono-sodium salt hydrate involves the formation of a stable complex with ferrous iron (Fe²⁺). The compound acts as a ligand, coordinating with the iron ion through its nitrogen and oxygen atoms. This complexation stabilizes the iron in its ferrous state and produces a characteristic magenta color, which can be measured spectrophotometrically .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Iron Chelators

Compound CAS Number Target Ion λmax (nm) ε (M⁻¹cm⁻¹) pH Range Key Advantages Limitations
Ferrozine mono-sodium salt hydrate 69898-45-9 Fe²⁺ 562 29,000 3.5–4.5 High sensitivity, water compatibility Partial solubility, light-sensitive
Bathophenanthrolinedisulfonic acid 52746-49-3 Fe²⁺ 535 22,000 2–3 Compatible with strong acids Lower sensitivity
1,10-Phenanthroline 66-71-7 Fe²⁺ 510 11,000 3–4 Low cost Poor water solubility
Ferene 85177-49-3 Fe²⁺ 593 35,000 4–5 Highest molar absorptivity Metal interference

Q & A

What is the standard protocol for quantifying Fe²⁺ using Ferrozine mono-sodium salt hydrate in spectrophotometric assays?

Basic Methodological Answer:
The assay involves forming a stable magenta-colored Fe²⁺-ferrozine complex, measured at 562 nm. A typical protocol includes:

  • Sample Preparation : Fix samples in 1 M HCl to stabilize Fe²⁺ and prevent oxidation .
  • Reagent Addition : Add 0.1–0.2 mL of 2 mM FeCl₂ and 0.2 mL of ferrozine reagent (0.1% w/v in 50% ammonium acetate) .
  • Incubation : Vortex for 60 seconds and incubate at ambient temperature for 20–30 minutes to allow complex formation .
  • Measurement : Use a spectrophotometer (e.g., FLUOstar Omega or PerkinElmer Lambda 25) with a blank (ferrozine + buffer) for baseline correction .
  • Calibration : Generate a standard curve using Fe(NH₄)₂(SO₄)₂·6H₂O (0–200 µM) in 1 M HCl .

How does the Ferrozine assay compare to other iron quantification methods (e.g., ICP-MS or phenanthroline-based assays)?

Basic Comparative Analysis:
Ferrozine offers advantages in cost-effectiveness and specificity for Fe²⁺ in aqueous solutions. Unlike ICP-MS, it avoids expensive instrumentation but is limited to soluble iron species. Compared to 1,10-phenanthroline, ferrozine has higher molar absorptivity (ε = ~27,500 M⁻¹cm⁻¹) and minimal interference from common anions like phosphate . However, it requires acidic conditions (pH < 4) to prevent Fe³⁺ precipitation .

What are the critical parameters for optimizing Ferrozine concentration in high-throughput screening (HTS) applications?

Advanced Experimental Design:
For HTS (e.g., 384-well plates):

  • Reagent Ratios : Use 25 µM ferrozine and 5 µM Fe²⁺ to ensure stoichiometric excess of ferrozine while minimizing background noise .
  • Incubation Time : Extend incubation to 60 minutes in the dark to enhance signal stability .
  • Validation : Include controls (e.g., deferoxamine for 100% chelation) and normalize absorbance to blank-adjusted values .

How can researchers mitigate interference from organic matrices (e.g., plant extracts or biological fluids) in Ferrozine assays?

Advanced Troubleshooting:

  • Matrix Effects : Dilute samples 2-fold with 70% ethanol or 1 M HCl to reduce turbidity or competing ligands .
  • Ascorbic Acid Addition : Include 1 mM ascorbic acid to reduce Fe³⁺ to Fe²⁺ and counteract oxidation .
  • Validation : Spike recovery experiments (e.g., adding 50 µM Fe²⁺ to samples) confirm accuracy in complex matrices .

How does Ferrozine’s chelation efficiency compare to EDTA in competitive binding assays?

Advanced Mechanistic Study:
Ferrozine selectively binds Fe²⁺ with a stability constant (log β) of ~15.6, while EDTA chelates both Fe²⁺ and Fe³⁺ (log β = 14.3 and 25.1, respectively). In antioxidant studies, samples with higher Fe²⁺-chelating activity will attenuate the ferrozine-Fe²⁺ complex’s absorbance more effectively than EDTA . For direct comparison, perform parallel assays with both chelators under identical conditions .

What methodological considerations are crucial when using Ferrozine in biofilm or cell culture studies?

Advanced Application Note:

  • Biofilm Studies : Use 250–500 µM ferrozine in RPMI-1640 medium to sequester extracellular Fe²⁺ without cytotoxic effects .
  • Cell Lysates : Pre-treat with 4.5% KMnO₄ and HCl to digest organic matter before ferrozine addition .
  • CO₂ Sensitivity : Adjust incubation conditions (e.g., 5% CO₂ vs. ambient) to account for pH shifts affecting Fe²⁺ solubility .

How can researchers ensure reproducibility in Ferrozine-based assays across laboratories?

Advanced Standardization:

  • Reagent Sourcing : Use Sigma-Aldrich ferrozine (≥97% purity) to minimize batch variability .
  • Protocol Harmonization : Adopt Stookey’s method (1970) with modifications for specific matrices .
  • Inter-Lab Validation : Share standard curves and control samples (e.g., 100 µM Fe²⁺) to align absorbance readings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ferrozine(R) iron reagent
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